molecular formula C11H7F3N2O2S B1667029 Amflutizole CAS No. 82114-19-0

Amflutizole

Cat. No. B1667029
CAS RN: 82114-19-0
M. Wt: 288.25 g/mol
InChI Key: KVMCEGAWQYTFKC-UHFFFAOYSA-N
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Description

Amflutizole is a xanthine oxidase inhibitor . It is used for the treatment of gout . The IUPAC name for Amflutizole is 4-Amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylic acid .


Molecular Structure Analysis

The molecular formula of Amflutizole is C11H7F3N2O2S . The molar mass is 288.24 g/mol .


Physical And Chemical Properties Analysis

Amflutizole has a molecular weight of 288.25 g/mol . The IUPAC name is 4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylic acid . The InChI is InChI=1S/C11H7F3N2O2S/c12-11(13,14)6-3-1-2-5(4-6)8-7(15)9(10(17)18)19-16-8/h1-4H,15H2,(H,17,18) .

Scientific Research Applications

AmeriFlux Network and Ecosystem Science

The AmeriFlux network, involving more than 260 flux tower sites, is crucial for studying land-atmosphere interactions. This network helps in understanding ecosystem responses to climate changes, droughts, and biological disturbances. Such data are vital for ecological research and can indirectly relate to pharmaceutical applications in understanding environmental impacts on health (Novick et al., 2018).

Antimicrobial Resistance in Escherichia coli

Research on the antimicrobial resistance of Escherichia coli, particularly in urinary tract infections, reveals important trends that can inform the development of new drugs and treatment strategies. This is especially relevant in the context of developing new antimicrobial agents or understanding the resistance mechanisms (Kaye et al., 2021).

Herbal Medicine in Psychopharmacology

The study of herbal antidepressant, anxiolytic, and hypnotic psychopharmacology provides insights into the natural compounds that could be effective in treating mental health disorders. This research can complement the understanding of synthetic compounds like Amflutizole in therapeutic applications (Sarris et al., 2011).

FLT3 Inhibitor in Leukemia Treatment

In vitro studies of FLT3 inhibitors, particularly their sequence of administration in acute myeloid leukemia (AML), offer insights into optimizing drug schedules for enhanced efficacy. This is relevant for any chemotherapeutic agent, including Amflutizole, if considered for cancer treatment (Levis et al., 2004).

Hypomethylating Agents in Myelodysplastic Syndromes

Research on DNA hypomethylating agents like decitabine and azacitidine in treating myelodysplastic syndromes (MDS) and preventing acute myeloid leukemia (AML) is significant. These studies provide a framework for understanding the role of epigenetic modifications in cancer treatment, which could be relevant for Amflutizole if explored in this context (Sorrentino et al., 2021).

Design and Synthesis of Antimicrobial Agents

The development of new coumarinyl linked pyrazolylthiazoles as potential antimicrobial agents demonstrates the ongoing research in creating effective treatments against resistant strains. Such research is essential for understanding the chemical properties and potential applications of compounds like Amflutizole [(Kumar et al., 2018)](https://consensus.app/papers/design-synthesis-docking-studies-adme-prediction-kumar/24dca3c33821545ead339ca6ea8fb177/?utm_source=chatgpt).

Nitrogen Fixation in Amorpha Fruticosa

A study on the effect of Arbuscular Mycorrhizal Fungi (AMF) on nitrogen fixation in Amorpha fruticosa suggests a potential avenue for enhancing plant growth and health. This research can indirectly contribute to pharmacological applications by improving the cultivation of plant-based medicinal compounds (Fu-qiang, 2009).

Clinical Impact of Antifungal Therapies

A review of the adverse effects of antifungal therapies, focusing on agents like amphotericin B, highlights the need for developing safer and more effective antifungal agents. This knowledge is crucial for the development of new drugs, including Amflutizole, if it were to be considered for antifungal applications (Girois et al., 2005).

properties

IUPAC Name

4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2S/c12-11(13,14)6-3-1-2-5(4-6)8-7(15)9(10(17)18)19-16-8/h1-4H,15H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMCEGAWQYTFKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NSC(=C2N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00868642
Record name Amflutizole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amflutizole

CAS RN

82114-19-0
Record name Amflutizole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82114-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amflutizole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082114190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amflutizole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMFLUTIZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83N680M457
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
MH O'regan, M Smith-Barbour, LM Perkins, X Caoa… - …, 1994 - Elsevier
… Amflutizole, 10 μM administered topically into the cortical … Amflutizole also eliminated the ischemia/reperfusion-evoked … of xanthine oxidase by amflutizole and support the involvement of …
Number of citations: 16 www.sciencedirect.com
JW Phillis, S Sen, X Cao - Neuroscience letters, 1994 - Elsevier
… by amflutizole. The cessation of blood flow during ischemia would temporarily impede the access of amflutizole … during reperfusion with amflutizole-containing blood. The initial failure of …
Number of citations: 35 www.sciencedirect.com
RL Wortmann, AS Ridolfo, RW Lightfoot Jr… - The Journal of …, 1985 - europepmc.org
The antihyperuricemic properties of amflutizole were investigated in studies designed to determine its efficacy and mechanisms of action in individuals with gout and hyperuricemia. In a …
Number of citations: 16 europepmc.org
AD Millar, DS Rampton, CL Chander, AW Claxson… - Gut, 1996 - gut.bmj.com
… , and the novel compounds, amflutizole and LY231617 in this … xanthine oxidase inhibitor, amflutizole, and previous evidence … sulphoxide, ascorbate, amflutizole, and LY231617 seem …
Number of citations: 364 gut.bmj.com
A Manning, M Bernier, R Crome, S Little… - Journal of Molecular and …, 1988 - Elsevier
… studying in an anaesthetised rat preparation with transient coronary artery occlusion, the effect of xanthine oxidase inhibition wittr two potent inhibitors of xanthine oxidase, amflutizole …
Number of citations: 80 www.sciencedirect.com
SW Werns, CM Grum, A Ventura, RA Hahn, PP Ho… - Circulation, 1991 - Am Heart Assoc
… The dogs treated with amflutizole underwent occlusion of the left circumflex … amflutizole. Blood samples were obtained from seven dogs to measure the concentration of amflutizole. Nine …
Number of citations: 41 www.ahajournals.org
C Cazevieille, A Muller, F Meynier, N Dutrait… - Neurochemistry …, 1994 - Elsevier
… (Dykens et al., 1987; Dawson et al., 1991: Cazevieille et al., 1993b) and confirmed in the present model, Moreover, our results based on the cfl'ect of oxypurinol and amflutizole, two …
Number of citations: 137 www.sciencedirect.com
SA Sanders, R Eisenthal… - European Journal of …, 1997 - Wiley Online Library
… Established inhibitors of xanthine oxidoreductases (allopurinol oxypurinol, amflutizole and BOF 4272), which block all other reducing substrates, were ineffective in the case of NADH. …
Number of citations: 234 febs.onlinelibrary.wiley.com
RRAT BRAIN - … Adenine Nucleotides: From Molecular Biology to …, 1995 - books.google.com
… Inhibition of this enzyme by oxypurinol or amflutizole essentially abolishes OH formation and release during the initial stages of ischemia and reperfusion. Oxypurinol possesses …
Number of citations: 0 books.google.com
SW Werns, A Ventura, RA Hahn, BR Lucchesi - FASEB J, 1989
Number of citations: 5

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